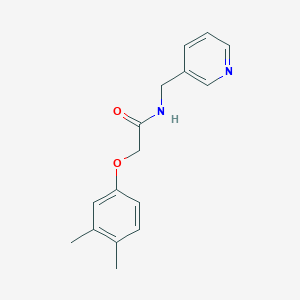
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments.
Orientations Futures
Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Clé InChI |
GANHMGVDJZMTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
